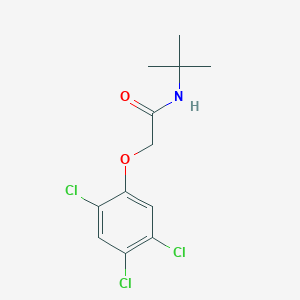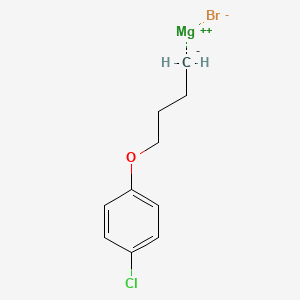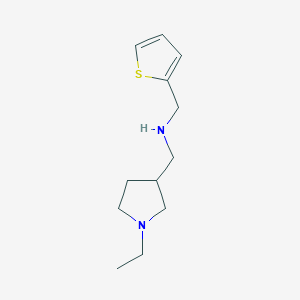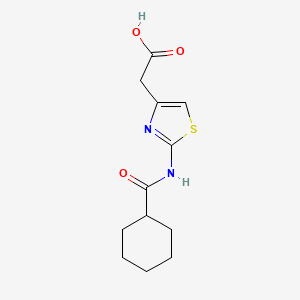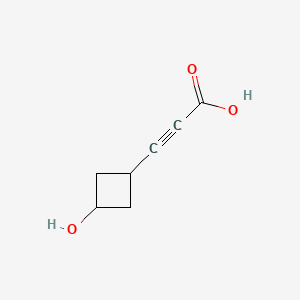
3-(3-Hydroxycyclobutyl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxycyclobutyl)propiolic acid: is a unique organic compound characterized by a cyclobutyl ring substituted with a hydroxyl group and a propiolic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxycyclobutyl)propiolic acid typically involves the following steps:
Cyclobutylation: The formation of the cyclobutyl ring can be achieved through cyclization reactions involving suitable precursors.
Hydroxylation: Introduction of the hydroxyl group onto the cyclobutyl ring can be performed using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Propiolic Acid Formation: The propiolic acid moiety can be introduced through reactions involving alkynylation of the cyclobutyl ring, followed by oxidation to form the acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions: 3-(3-Hydroxycyclobutyl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The propiolic acid moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutyl alkenes or alkanes.
Substitution: Formation of cyclobutyl halides or amines.
科学研究应用
Chemistry: 3-(3-Hydroxycyclobutyl)propiolic acid is used as a building block in organic synthesis, enabling the construction of complex molecular architectures. It serves as a precursor for the synthesis of various cyclobutyl-containing compounds.
Biology: In biological research, this compound can be used to study the effects of cyclobutyl-containing molecules on biological systems. It may also serve as a probe for investigating enzyme-catalyzed reactions involving cyclobutyl substrates.
Medicine: The unique structural features of this compound make it a potential candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.
作用机制
The mechanism of action of 3-(3-Hydroxycyclobutyl)propiolic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the propiolic acid moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
3-Hydroxypropionic acid: Shares the hydroxyl and carboxyl functional groups but lacks the cyclobutyl ring.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the propiolic acid moiety.
Propiolic acid: Contains the propiolic acid moiety but lacks the cyclobutyl ring and hydroxyl group.
Uniqueness: 3-(3-Hydroxycyclobutyl)propiolic acid is unique due to the combination of the cyclobutyl ring, hydroxyl group, and propiolic acid moiety
属性
分子式 |
C7H8O3 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
3-(3-hydroxycyclobutyl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O3/c8-6-3-5(4-6)1-2-7(9)10/h5-6,8H,3-4H2,(H,9,10) |
InChI 键 |
PYOSZKVLPCYMQB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1O)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


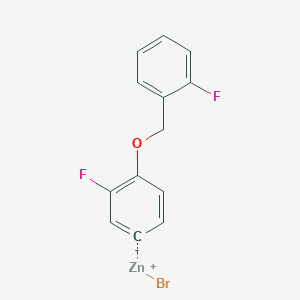
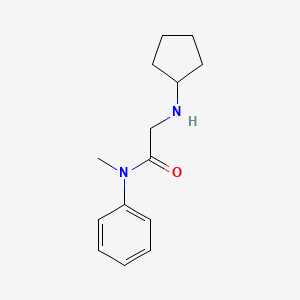
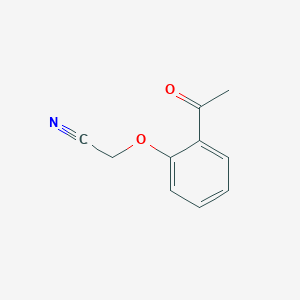
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)


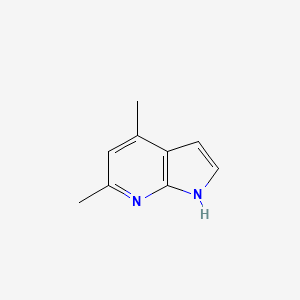
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)


